molecular formula C7H6ClIO B1463694 4-Chloro-2-iodo-6-methylphenol CAS No. 1257535-34-4

4-Chloro-2-iodo-6-methylphenol

Cat. No.: B1463694
CAS No.: 1257535-34-4
M. Wt: 268.48 g/mol
InChI Key: XLGCDJBIFRLTJZ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a substituted phenol, characterized by the presence of chlorine, iodine, and a methyl group on the benzene ring

Properties

IUPAC Name

4-chloro-2-iodo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCDJBIFRLTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306318
Record name 4-Chloro-2-iodo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-34-4
Record name 4-Chloro-2-iodo-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-iodo-6-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-6-methylphenol typically involves the iodination and chlorination of 2-methylphenol (o-cresol). One common method includes the direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions are generally mild, and the process is efficient in producing the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar iodination and chlorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-6-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-6-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and participate in redox reactions, affecting biological pathways and molecular interactions. The halogen atoms can also influence the compound’s reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

4-Chloro-2-iodo-6-methylphenol (C7H6ClIO) is a substituted phenolic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings.

This compound is characterized by the presence of chlorine and iodine substituents on the benzene ring, which influence its reactivity and biological interactions. The compound can be synthesized through various methods, including the direct iodination of 2-methylphenol in aqueous alcohol solvents using sodium hypochlorite and sodium iodide as reagents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The phenolic group allows for hydrogen bonding and participation in redox reactions, which can affect several biological pathways. The halogen substituents enhance the compound's reactivity, potentially increasing its binding affinity to specific receptors or enzymes.

Biological Activity

Research indicates that this compound and its derivatives may possess significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that phenolic compounds exhibit antimicrobial properties. The presence of halogens may enhance these effects, making this compound a candidate for further investigation in this area.
  • Antiproliferative Effects : Preliminary studies suggest that certain phenolic compounds can inhibit cell proliferation. For instance, related compounds have demonstrated antiproliferative activity against various cancer cell lines .

Case Studies

  • Anticancer Activity : In a study examining the antiproliferative effects of phenolic compounds, derivatives similar to this compound showed significant inhibition of cancer cell growth at concentrations exceeding 100 μg/mL . This suggests potential applications in cancer therapy.
  • CRF Receptor Interaction : Research indicates that structurally similar compounds exhibit potent binding inhibition against corticotropin-releasing factor (CRF) receptors, which are involved in stress responses. The binding affinity was measured with an IC50 value of 9.5 nM for related derivatives, indicating strong potential for therapeutic applications in stress-related disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Measurement/Effect Reference
Antimicrobial ActivityEffective against various microbial strains
Antiproliferative ActivityInhibition of cancer cell growth at >100 μg/mL
CRF Receptor BindingIC50 = 9.5 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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